5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in 1961 and has since been widely used in the medical field.
Mechanism of Action
Mefenamic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By blocking COX, 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid reduces inflammation and pain. It has been shown to be a selective inhibitor of COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Mefenamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β, a cytokine involved in the inflammatory response. Mefenamic acid has also been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling. In addition, this compound acid has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
Mefenamic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use. Mefenamic acid has a relatively short half-life in the body, which may limit its effectiveness in certain experiments. In addition, it has been shown to have some toxicity in certain cell types.
Future Directions
There are a number of future directions for research related to 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound acid's effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, there is interest in exploring this compound acid's potential as a treatment for other conditions, such as Alzheimer's disease.
Synthesis Methods
Mefenamic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with chloroacetyl chloride, followed by reaction with 3-methylphenol and then hydrolysis of the resulting intermediate. This process yields 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid as a white crystalline solid with a melting point of 230-233°C.
Scientific Research Applications
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Mefenamic acid has also been found to be effective in the treatment of menstrual cramps, migraine headaches, and rheumatoid arthritis.
properties
IUPAC Name |
5-hydroxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-6-5-11(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVVZQHAALYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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